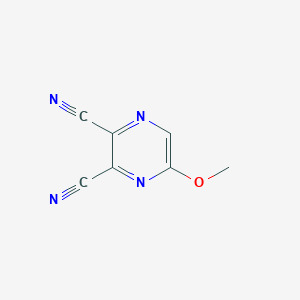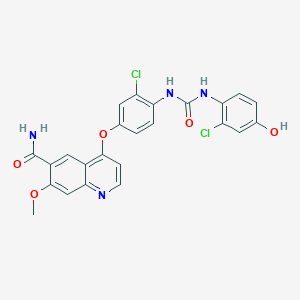
9-(Ethylsulfonyl)-2,7-dimethoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Ethylsulfonyl)-2,7-dimethoxyacridine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine typically involves multiple steps, starting from commercially available precursors. The process often includes the introduction of the ethylsulfonyl group and the methoxy groups at specific positions on the acridine ring. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 9-(Ethylsulfonyl)-2,7-dimethoxyacridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
9-(Ethylsulfonyl)-2,7-dimethoxyacridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Similar Compounds:
- 9-(Methylsulfonyl)-2,7-dimethoxyacridine
- 9-(Propylsulfonyl)-2,7-dimethoxyacridine
- 9-(Butylsulfonyl)-2,7-dimethoxyacridine
Comparison: Compared to its analogs, this compound may exhibit unique properties due to the specific length and structure of the ethylsulfonyl group
Propiedades
| 214599-50-5 | |
Fórmula molecular |
C17H17NO4S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
9-ethylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H17NO4S/c1-4-23(19,20)17-13-9-11(21-2)5-7-15(13)18-16-8-6-12(22-3)10-14(16)17/h5-10H,4H2,1-3H3 |
Clave InChI |
BPXOLXOWKUYYPP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
